molecular formula C9H9ClN4O2 B12794736 2-(6-Chloropurin-9-yl)ethyl acetate CAS No. 6973-54-2

2-(6-Chloropurin-9-yl)ethyl acetate

Cat. No.: B12794736
CAS No.: 6973-54-2
M. Wt: 240.64 g/mol
InChI Key: WABGFEVHJMMOIL-UHFFFAOYSA-N
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Description

2-(6-Chloropurin-9-yl)ethyl acetate is a chemical compound with the molecular formula C₉H₉ClN₄O₂ It is known for its unique structure, which includes a purine base with a chlorine atom at the 6th position and an ethyl acetate group attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropurin-9-yl)ethyl acetate typically involves the reaction of 6-chloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropurin-9-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropurin-9-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropurin-9-yl)ethyl acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the ethyl acetate group but shares the purine base with a chlorine atom at the 6th position.

    2-(6-Bromopurin-9-yl)ethyl acetate: Similar structure but with a bromine atom instead of chlorine.

    2-(6-Chloropurin-9-yl)acetic acid: The hydrolyzed form of 2-(6-Chloropurin-9-yl)ethyl acetate.

Uniqueness

This compound is unique due to its specific combination of a purine base with a chlorine atom and an ethyl acetate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6973-54-2

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)ethyl acetate

InChI

InChI=1S/C9H9ClN4O2/c1-6(15)16-3-2-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3

InChI Key

WABGFEVHJMMOIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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